Navigating the Synthetic Landscape of tert-Butyl 3-Bromo-2-Formyl-1H-indole-1-carboxylate: A Technical Guide
Navigating the Synthetic Landscape of tert-Butyl 3-Bromo-2-Formyl-1H-indole-1-carboxylate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will dissect its chemical architecture and physicochemical properties, offering a detailed protocol for its synthesis via the Vilsmeier-Haack reaction. The guide will further illuminate the compound's synthetic versatility, with a focus on its utility in palladium-catalyzed cross-coupling reactions, and conclude with its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the strategic use of this important intermediate.
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring allows for the precise modulation of biological activity. tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate emerges as a particularly valuable intermediate due to the orthogonal reactivity of its constituent functional groups. The N-Boc protecting group enhances solubility and stability while allowing for facile deprotection under acidic conditions.[1] The bromine atom at the C3 position and the formyl group at the C2 position serve as versatile handles for a wide array of chemical transformations, including cross-coupling reactions and nucleophilic additions.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is paramount for its effective utilization in synthesis.
Chemical Structure and Identifiers
-
Molecular Formula: C14H14BrNO3[2]
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Molecular Weight: 324.17 g/mol [2]
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CAS Number: 1346156-91-9[2]
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IUPAC Name: tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate[3]
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SMILES: CC(C)(C)OC(=O)N1C(C=O)=C(Br)C2=CC=CC=C12[3]
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InChI Key: SYBUJYOOIXPUKC-UHFFFAOYSA-N[2]
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C14H14BrNO3 | [2] |
| Molecular Weight | 324.17 g/mol | [2] |
| Physical Form | White to Yellow or Pale-red Solid | |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |
Synthesis and Mechanistic Considerations: The Vilsmeier-Haack Approach
The synthesis of tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is most commonly achieved through the formylation of N-Boc-3-bromoindole. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a reliable and scalable route.[4][5]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5][6] This reagent is a potent electrophile that attacks the electron-rich indole ring.
The choice of the Vilsmeier-Haack reaction is predicated on its ability to formylate electron-rich aromatic systems under relatively mild conditions. The presence of the electron-withdrawing bromine at the C3 position deactivates this position towards electrophilic attack, thereby directing formylation to the C2 position.
Detailed Experimental Protocol for Synthesis
Caution: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials:
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tert-Butyl 3-bromo-1H-indole-1-carboxylate (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3) (1.2 eq)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl3 (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature remains below 5 °C. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[4]
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Reaction with Indole Substrate: Dissolve tert-butyl 3-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Carefully pour the reaction mixture over crushed ice and then slowly add saturated aqueous NaHCO3 solution to neutralize the excess acid.
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Workup and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate as a solid.
Synthetic Utility: A Versatile Scaffold for Molecular Elaboration
The true value of tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate lies in its capacity to serve as a versatile platform for the synthesis of more complex molecules. The C3-bromo and C2-formyl groups offer distinct and complementary reactivity profiles.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position of the indole core.
General Protocol for Suzuki-Miyaura Coupling:
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To a dry reaction vessel, add tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate (1.0 eq), the desired arylboronic acid or boronate ester (1.2-1.5 eq), and a suitable base (e.g., K2CO3, Cs2CO3) (2.5 eq).[8]
-
Add a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf) (3-5 mol%).[8]
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or THF) and heat the reaction mixture to the appropriate temperature (typically 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can require optimization for specific substrates.[8]
Applications in Drug Discovery and Medicinal Chemistry
The functionalized indole core of tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is a common motif in a variety of biologically active molecules. Its synthetic versatility allows for the rapid generation of libraries of compounds for screening in drug discovery programs.[9] Derivatives of this scaffold have been explored for their potential as anti-cancer, anti-inflammatory, and anti-viral agents. The ability to introduce diverse substituents at the C3 position through cross-coupling reactions is particularly valuable for structure-activity relationship (SAR) studies.
Safety and Handling
tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is a chemical that should be handled with care. It may cause skin and eye irritation, and respiratory irritation.[10] Always consult the Safety Data Sheet (SDS) before use.[11]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[10]
Handling and Storage:
-
Use in a well-ventilated area.[10]
-
Avoid breathing dust.[10]
-
Avoid contact with skin and eyes.[12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Conclusion
tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a protected indole nitrogen, a C3-bromo substituent amenable to cross-coupling, and a C2-formyl group for further derivatization makes it an indispensable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its synthetic utility, underscoring its significance in the pursuit of novel therapeutic agents and functional materials.
References
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PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
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MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Retrieved from [Link]
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Amerigo Scientific. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]
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PMC. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 2-bromo-1h-indole-1-carboxylate (C13H14BrNO2). Retrieved from [Link]
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